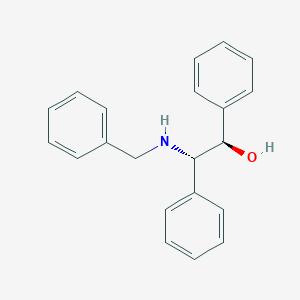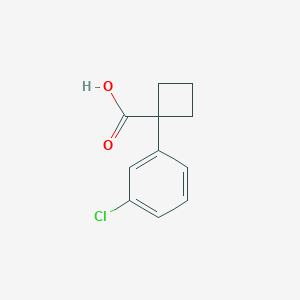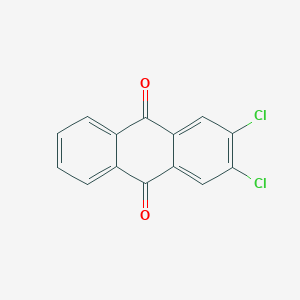
2,3-Dichloroanthraquinone
概要
説明
2,3-Dichloroanthraquinone is a chemical compound with the molecular formula C14H6Cl2O2 . It has an average mass of 277.102 Da and a monoisotopic mass of 275.974487 Da .
Molecular Structure Analysis
2,3-Dichloroanthraquinone contains a total of 26 bonds; 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dichloroanthraquinone are not available, anthraquinones have been studied for their electrochemical applications . They have been identified as a promising lead structure for various applications in organic electronics .Physical And Chemical Properties Analysis
2,3-Dichloroanthraquinone has a density of 1.5±0.1 g/cm3, a boiling point of 455.2±45.0 °C at 760 mmHg, and a flash point of 191.7±29.3 °C . It has a molar refractivity of 68.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 183.0±3.0 cm3 .科学的研究の応用
1. Chemistry and Biology of Anthraquinones
Anthraquinones, including 2,3-dichloroanthraquinone, are crucial in various medical applications such as laxatives, antimicrobial, and anti-inflammatory agents. They've been used in treating conditions like constipation, arthritis, multiple sclerosis, and cancer. However, their safety, particularly due to the presence of the quinone moiety, is a matter of ongoing assessment (Malik & Müller, 2016).
2. Synthesis and Physicochemical Properties
Tetraanthraquinonoporphyrazine complexes with lanthanides, derived from 1,4-dichloroanthraquinone-2,3-dicarboxylic acids, have been studied for their spectral properties and stability against thermooxidative decomposition (Borisov, Znoiko, & Shaposhnikov, 2015). Additionally, the solubility of derivatized anthraquinones in supercritical carbon dioxide has been analyzed, showing that modifications like the addition of 2,3-dichloro groups can significantly impact solubility (Alwi & Tamura, 2015).
3. Application in Dye Synthesis
1-Amino-2,4-dichloroanthraquinone, a compound closely related to 2,3-dichloroanthraquinone, has been utilized in synthesizing blue acid dyestuffs. This process involves condensation with various arylamines followed by sulfonation with oleum (Kraska & Blus, 1987).
4. Exploration of Optical Properties
The structural and optical properties of certain dyes, such as those derived from 1,4-Bis(p-tolylamino)-6,7-dichloroanthraquinone, have been investigated for potential value in electronic and optical materials. These dyes exhibit high absorption in the UV–VIS region, hinting at their suitability in optoelectronic applications (Ali et al., 2022).
5. Anticancer Activity Studies
Research on 2,3-dihydroxy-9,10-anthraquinone, a derivative of 2,3-dichloroanthraquinone, has shown significant antiproliferative activity against specific cancer cells. This compound induces apoptosis through various pathways, including the inhibition of PI3K/AKT activity and COX-2 enzyme in cancer cells (Balachandran et al., 2016).
6. Coordination Chemistry and Biological Applications
Substituted anthraquinones, like 2,3-dichloroanthraquinone, have found significant use in coordination chemistry due to their physical and biological properties. These derivatives are key in developing coordination polymers, metal-organic frameworks, and their application in biological and chemosensing fields (Langdon-Jones & Pope, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Anthracenone derivatives, which include 2,3-dichloroanthraquinone, display potent and selective anti-tumor activity . They form a distinct mechanistic class despite structural similarities between the substituents, anthracenone nucleus, and molecules possessing known antitumor, antiproliferative, antipsoriatic, anti-inflammatory, or antioxidant activity .
Mode of Action
Biochemical Pathways
Anthracenone derivatives have been the subject of extensive research, mainly due to their well-recognized biological importance and significant biological applications
Pharmacokinetics
The bioaccumulation factor of 1,4-diamino-2,3-dichloroanthraquinone, a structurally similar compound, is estimated to be 11037, indicating that the compound is very bioaccumulative in aquatic organisms .
Result of Action
Anthracenone derivatives have shown potential cytotoxic effects . For instance, 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives were synthesized and evaluated for their ability to inhibit the growth of various human carcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloroanthraquinone. According to the fugacity model levels III, the most likely environmental fate for this test chemical is soil (i.e., estimated to 89.3%). In soil, 1,4-diamino-2,3-dichloroanthraquinone was expected to have negligible mobility based upon a Log KOC in the range 4.66 – 6.93 .
特性
IUPAC Name |
2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYPNTLKDIYIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284542 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroanthraquinone | |
CAS RN |
84-45-7 | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



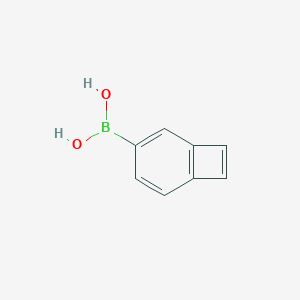
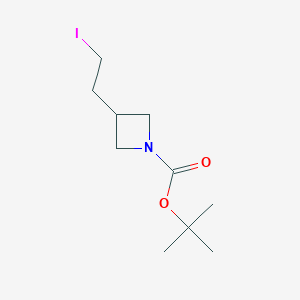
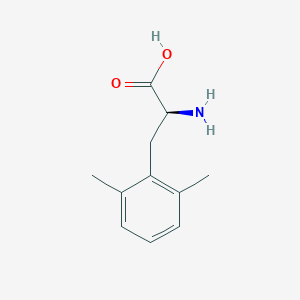
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
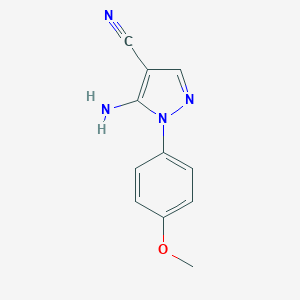
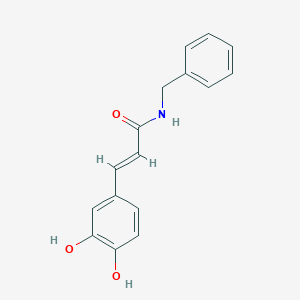
![ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B180525.png)
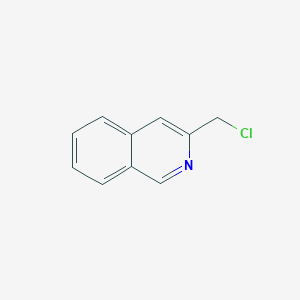

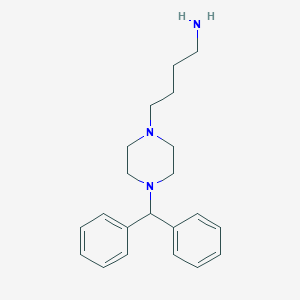
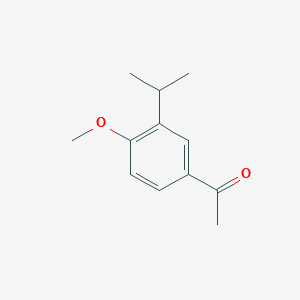
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B180540.png)
